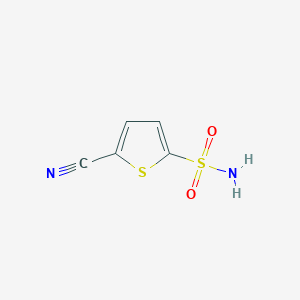

5-Cyanothiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O2S2 |

|---|---|

Molecular Weight |

188.2 g/mol |

IUPAC Name |

5-cyanothiophene-2-sulfonamide |

InChI |

InChI=1S/C5H4N2O2S2/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,(H2,7,8,9) |

InChI Key |

SOTJMJKWBXAHDP-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=C1)S(=O)(=O)N)C#N |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyanothiophene 2 Sulfonamide and Its Derivatives

Direct Synthesis Approaches for 5-Cyanothiophene-2-sulfonamide

A truly direct, one-step synthesis of this compound from 2-cyanothiophene is not a commonly reported method, likely due to the functional group's sensitivity to the harsh conditions of chlorosulfonation. The more established and practical "direct" approach involves a multi-step sequence starting from a pre-functionalized thiophene (B33073), namely 2-bromothiophene. This method leverages the stability of the bromo-substituent and its utility as a synthetic handle for the subsequent introduction of the cyano group.

The typical synthetic pathway commences with the chlorosulfonation of 2-bromothiophene. This electrophilic substitution reaction introduces a sulfonyl chloride group at the 5-position of the thiophene ring, yielding 5-bromothiophene-2-sulfonyl chloride. The reaction is generally carried out using chlorosulfonic acid, often in a solvent like carbon tetrachloride.

Following the formation of the sulfonyl chloride, the subsequent step is ammonolysis, where the sulfonyl chloride is treated with ammonia (B1221849) or an ammonia equivalent to form the corresponding sulfonamide, 5-bromothiophene-2-sulfonamide (B1270684). This stable intermediate is a critical building block for a wide array of 5-substituted thiophene-2-sulfonamides.

The final step in this sequence is the introduction of the cyano group. This is typically achieved through a cyanation reaction, where the bromine atom at the 5-position is displaced by a cyanide nucleophile. A common method for this transformation is the Rosenmund-von Braun reaction, which utilizes a copper(I) cyanide reagent. This reaction effectively converts 5-bromothiophene-2-sulfonamide into the target molecule, this compound.

Derivatization Strategies from Precursor Thiophene Sulfonamides

The versatility of the thiophene sulfonamide scaffold allows for a multitude of derivatization strategies to access a diverse range of analogues. These strategies often start from a readily accessible precursor, such as 5-bromothiophene-2-sulfonamide.

Alkylation Reactions of Thiophene Sulfonamide Scaffolds

The sulfonamide nitrogen of thiophene sulfonamides can be readily alkylated to introduce a variety of substituents. These reactions typically proceed via the deprotonation of the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion, which then reacts with an alkylating agent, such as an alkyl halide. The choice of base and solvent is crucial for the success of these reactions, with common systems including sodium hydride in an aprotic solvent like N,N-dimethylformamide (DMF).

Table 1: Examples of Alkylation Reactions of Thiophene Sulfonamides

| Starting Material | Alkylating Agent | Base | Product |

|---|---|---|---|

| 5-Bromothiophene-2-sulfonamide | Methyl iodide | NaH | 5-Bromo-N-methylthiophene-2-sulfonamide |

| 5-Bromothiophene-2-sulfonamide | Ethyl bromide | NaH | 5-Bromo-N-ethylthiophene-2-sulfonamide |

Palladium(0)-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation and Heteroarylation

Palladium(0)-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the arylation and heteroarylation of thiophene sulfonamides. Starting from a halogenated precursor, most commonly 5-bromothiophene-2-sulfonamide, a wide range of aryl and heteroaryl groups can be introduced at the 5-position. This reaction involves the coupling of the brominated thiophene with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and can be tailored to the specific substrates being coupled. This methodology provides access to a vast library of biaryl and heteroaryl-thiophene sulfonamide derivatives.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Thiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Product |

|---|---|---|---|---|

| 5-Bromothiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenylthiophene-2-sulfonamide |

| 5-Bromothiophene-2-sulfonamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide |

Cyclization Reactions for Fused Heterocyclic Thiophene Systems

Intramolecular cyclization reactions of appropriately substituted thiophene sulfonamides can lead to the formation of fused heterocyclic systems. These reactions often involve the formation of a new ring by the interaction of a side chain with either the thiophene ring or the sulfonamide moiety. For instance, a thiophene sulfonamide bearing a reactive functional group on a substituent at the 3- or 4-position can undergo cyclization to form thieno-fused heterocycles. The nature of the cyclization can be influenced by the reaction conditions, such as the presence of a catalyst or a dehydrating agent.

An example of such a strategy involves the synthesis of thieno[3,2-d]isothiazole dioxides. This can be achieved through the intramolecular cyclization of a 3-acyl-2-(sulfamoyl)thiophene derivative. The reaction typically proceeds in the presence of a strong acid, which facilitates the dehydration and subsequent ring closure.

Condensation Reactions and Other Nucleophilic Additions

The functional groups present on the thiophene sulfonamide core can participate in a variety of condensation reactions and nucleophilic additions to generate more complex derivatives. For example, a 5-formylthiophene-2-sulfonamide (B2977628) can serve as an electrophilic partner in condensation reactions with various nucleophiles.

Reaction with primary amines can lead to the formation of Schiff bases (imines). These imines can be further modified, for instance, by reduction to secondary amines. Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base can afford Knoevenagel condensation products, which are versatile intermediates for the synthesis of other heterocyclic systems.

Furthermore, the amino group of a 5-aminothiophene-2-sulfonamide (B100956) can act as a nucleophile in reactions with carbonyl compounds, leading to the formation of imines or, in the case of dicarbonyl compounds, to the construction of new heterocyclic rings, such as pyrazoles or pyrimidines.

Gewald Reaction in the Synthesis of Substituted Thiophene Sulfonamide Precursors and Derivatives

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

While the Gewald reaction directly produces 2-aminothiophenes, these products are valuable precursors for the synthesis of thiophene sulfonamides. The 2-amino group can be converted into a sulfonyl chloride group via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper(I) catalyst. The resulting thiophene-2-sulfonyl chloride can then be readily converted to the corresponding sulfonamide by reaction with ammonia or a primary or secondary amine.

This two-step sequence, starting from a Gewald reaction, allows for the synthesis of a wide variety of substituted thiophene sulfonamides, with the substitution pattern on the thiophene ring being determined by the choice of the initial ketone/aldehyde and active methylene nitrile. This approach is particularly useful for accessing thiophene sulfonamides with substitution patterns that are not easily achievable through direct functionalization of the thiophene ring.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Bromothiophene |

| 2-Cyanothiophene |

| 5-Aminothiophene-2-sulfonamide |

| 5-Bromo-N-ethylthiophene-2-sulfonamide |

| 5-Bromo-N-methylthiophene-2-sulfonamide |

| 5-Bromothiophene-2-sulfonamide |

| 5-Bromothiophene-2-sulfonyl chloride |

| This compound |

| 5-Formylthiophene-2-sulfonamide |

| 5-Phenylthiophene-2-sulfonamide |

| 5-(4-Methoxyphenyl)thiophene-2-sulfonamide |

| 5-(Pyridin-3-yl)thiophene-2-sulfonamide |

| Ammonia |

| Benzyl bromide |

| Carbon tetrachloride |

| Chlorosulfonic acid |

| Copper(I) cyanide |

| Dichloro(diphenylphosphinoferrocene)palladium(II) |

| Ethyl bromide |

| Ethyl cyanoacetate |

| Malononitrile |

| Methyl iodide |

| N,N-Dimethylformamide |

| N-Benzyl-5-phenylthiophene-2-sulfonamide |

| Palladium(0) |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| Potassium carbonate |

| Pyridine-3-boronic acid |

| Sodium carbonate |

| Sodium hydride |

| Sulfur |

| Tetrakis(triphenylphosphine)palladium(0) |

Molecular Hybridization Approaches Incorporating the Thiophene Sulfonamide Moiety

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores from different bioactive compounds into a single hybrid molecule. This approach aims to develop novel drug candidates with potentially improved affinity, efficacy, and selectivity, or a broader spectrum of activity. The thiophene sulfonamide scaffold, a key pharmacophore in medicinal chemistry, has been extensively utilized in molecular hybridization to create novel derivatives with a wide range of biological activities.

Researchers have successfully synthesized a variety of hybrid molecules by incorporating the thiophene sulfonamide moiety with other biologically active heterocyclic systems, such as isoxazole, benzothiazole (B30560), quinoline, and anthracene. nih.gov These hybridization strategies often aim to enhance the therapeutic potential of the parent molecules, particularly in the development of anticancer agents. nih.gov

One notable study involved the synthesis of a series of novel thiophenes featuring a sulfonamide linker connected to various bioactive moieties. nih.gov The general synthetic approach for these hybrids started from 1-(thiophen-2-yl)ethanone. This precursor underwent a series of reactions to introduce the sulfonamide group and subsequently couple it with different pharmacophoric units. The resulting hybrid compounds were then evaluated for their in vitro anticancer activity against human breast cancer cell lines (MCF7). nih.gov

The research findings indicated that several of the synthesized thiophene-sulfonamide hybrids exhibited significant cytotoxic activities. nih.gov Notably, compounds incorporating isoxazole, and benzothiazole moieties showed promising results, with some derivatives displaying higher potency than the standard reference drug, doxorubicin. nih.gov

Below are data tables summarizing the synthesized hybrid compounds and their reported biological activities.

Table 1: Synthesized Thiophene-Sulfonamide Hybrids

| Compound ID | Hybridized Moiety |

| 12 | 3-Methylisoxazole |

| 13 | 4-Methoxybenzo[d]thiazole |

| 14 | Quinoline |

| 15 | Quinoline |

| 16 | Benzoylphenylamino |

| 17 | Anthracene-9,10-dione |

Table 2: In Vitro Anticancer Activity of Thiophene-Sulfonamide Hybrids against MCF7 Cell Line

| Compound ID | IC₅₀ (µmol L⁻¹) |

| 5 | 28.85 |

| 6 | 10.25 |

| 7 | 9.70 |

| 8 | 23.48 |

| 9 | 9.55 |

| 10 | 27.51 |

| 13 | 9.39 |

| Doxorubicin (Standard) | 32.00 |

Another molecular hybridization approach involves the linkage of thiophene with 1,2,4-triazoles. nih.gov These hybrid analogs have been investigated for their potential as kinase inhibitors and anticancer agents. nih.gov The synthesis of these thiophene-triazole hybrids typically starts from thiophene-2-carbohydrazide, which is reacted with various isothiocyanates followed by cyclization to form the 1,2,4-triazole (B32235) ring. nih.gov

Structure Activity Relationship Sar Studies of Thiophene Sulfonamide Derivatives

Influence of Substituents on the Thiophene (B33073) Ring (e.g., Cyano Group at C5, other functional groups)

The nature and position of substituents on the thiophene ring play a pivotal role in modulating the biological activity of thiophene-2-sulfonamide (B153586) derivatives. The C5 position, in particular, has been a focal point for modifications to enhance potency and selectivity, especially for targets like carbonic anhydrase (CA) isoforms.

Beyond the cyano group, a variety of other functional groups at the C5 position have been explored. For instance, a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides were synthesized and evaluated as CA inhibitors. These studies revealed that such substitutions led to poor inhibition of the cytosolic human CA isoform I (hCA I), with inhibition constants (Kᵢs) in the range of 683–4250 nM nih.gov. However, these same compounds effectively inhibited the cytosolic isoform hCA II and the transmembrane, tumor-associated isoforms hCA IX and XII in the subnanomolar to nanomolar range, demonstrating that C5 substitution can impart isoform selectivity nih.gov.

The nature of the substituent at C5 can also influence the orientation of the inhibitor within the active site of the target enzyme. For example, in a study of 5-substituted thiophene-2-sulfonamide derivatives, different substituents led to distinct binding modes within the hCA II active site. One compound oriented towards the hydrophobic half of the active site, while another with a different C5 substituent was directed towards the hydrophilic half, making them non-superimposable mdpi.com. This highlights the profound impact of C5 substituents on the molecular interactions governing target binding.

The table below summarizes the inhibitory activity of some 5-substituted thiophene-2-sulfonamide derivatives against different human carbonic anhydrase isoforms.

| Compound | C5-Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 1 | H | - | 12 | 25 | 5.7 |

| 2 | 4-Fluorobenzylsulfanyl | 1250 | 0.8 | 9.5 | 6.2 |

| 3 | 4-Chlorobenzylsulfanyl | 980 | 0.7 | 8.8 | 5.9 |

| 4 | 4-Bromobenzylsulfanyl | 683 | 0.6 | 7.4 | 5.1 |

Data compiled from literature reports.

Impact of Sulfonamide Moiety Modifications

The sulfonamide (-SO₂NH₂) moiety is a critical pharmacophore for many biologically active molecules, including thiophene derivatives. It is the primary zinc-binding group in CA inhibitors. Modifications to this group, such as N-alkylation or N-acylation, can significantly alter the inhibitory profile of the parent compound.

Studies on various classes of sulfonamides have shown that while primary sulfonamides (unsubstituted on the nitrogen) are generally potent inhibitors, secondary sulfonamides (N-substituted) can also exhibit significant activity. For some CA isoforms, there is no major difference in activity between primary and secondary sulfonamides mdpi.com. However, N-alkylation can influence physicochemical properties like solubility and membrane permeability, which are important for in vivo efficacy.

In a study involving 5-bromo-N-alkylthiophene-2-sulfonamides, the alkylation of the sulfonamide nitrogen was achieved by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides nih.gov. The resulting N-alkylated derivatives showed antibacterial efficacy nih.gov. The size and nature of the alkyl group can introduce steric effects that may affect the binding to the target enzyme. For instance, the synthesis of 5-bromo-N-isopropylthiophene-2-sulfonamide resulted in a lower yield compared to its n-propyl counterpart, which was attributed to steric hindrance nih.gov.

The table below illustrates the effect of N-alkylation on the antibacterial activity of 5-bromothiophene-2-sulfonamide derivatives against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae.

| Compound | N-Substituent | MIC (µg/mL) | MBC (µg/mL) |

| 3a | Ethyl | 3.125 | 6.25 |

| 3b | Propyl | 0.39 | 0.78 |

| 3c | Isopropyl | - | - |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from a study on NDM-KP ST147 nih.gov.

Role of Heterocyclic Ring Fusions and Incorporations

Fusing another heterocyclic ring to the thiophene scaffold of a sulfonamide can lead to novel chemical entities with distinct biological profiles. This strategy can rigidify the molecule, extend its size to explore larger binding pockets, and introduce new points for interaction with the target.

Several studies have explored the synthesis and biological evaluation of thieno-fused sulfonamides. For example, series of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides were prepared and evaluated as topical ocular hypotensive agents nih.gov. The fusion of a second thiophene ring creates a more extended and rigid aromatic system, which can influence both the inhibitory potency against carbonic anhydrase and physicochemical properties like water solubility nih.gov.

Another important class of fused systems is the thienopyrimidines. Thienopyrimidine derivatives tethered with a sulfonamide moiety have been identified as potent CA inhibitors nih.gov. Molecular hybridization of the thienopyrimidine scaffold with the sulfonamide group resulted in compounds with significant inhibitory activity against hCA I, II, IX, and XII nih.gov. Molecular docking studies of these compounds revealed that they mimic the binding mode of the standard drug acetazolamide through coordination with the zinc ion in the active site and interaction with key amino acid residues nih.gov.

The table below presents the inhibitory activity of some thienopyrimidine sulfonamide derivatives against various CA isoforms.

| Compound | Structure | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 5b | Thienopyrimidine derivative | 45.3 | 25.1 | 28.4 | 35.2 |

| 5g | Thienopyrimidine derivative | 50.1 | 20.5 | 22.7 | 28.9 |

| 5l | Thienopyrimidine derivative | 35.8 | 15.2 | 16.1 | 22.4 |

| 5p | Thienopyrimidine derivative | 28.6 | 8.6 | 13.8 | 19.0 |

| Acetazolamide | Standard | 250 | 12.0 | 25.0 | 5.7 |

Data from a study on thienopyrimidine derivatives as CA inhibitors nih.gov.

Electronic and Steric Effects of Functional Groups on Biological Activity

The biological activity of thiophene sulfonamide derivatives is governed by a delicate interplay of electronic and steric effects of their constituent functional groups. These effects influence the molecule's ability to adopt a favorable conformation for binding and the strength of its interactions with the target.

Steric Effects: The size and shape of substituents can impose steric constraints that influence the binding affinity and selectivity. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket in the target's active site or diminish activity through steric hindrance, preventing the molecule from adopting an optimal binding conformation. For example, in the synthesis of N-alkylated thiophene sulfonamides, the use of an isopropyl group led to a lower reaction yield compared to a propyl group, suggesting steric hindrance nih.gov. This steric bulk would also be expected to influence how the molecule fits into a biological target.

The combination of electronic and steric effects is crucial for achieving high potency and selectivity. In the case of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, the 5-substituents were varied to optimize both inhibitory potency against carbonic anhydrase and water solubility, which are influenced by both electronic and steric factors nih.gov.

Correlation between Molecular Features and Target Affinity or Selectivity

A key goal of SAR studies is to establish a clear correlation between the molecular features of a series of compounds and their affinity and selectivity for a particular biological target. For thiophene sulfonamides, this often involves correlating structural modifications with their inhibitory potency against different isoforms of an enzyme, such as carbonic anhydrase.

The substitution pattern on the thiophene ring is a major determinant of isoform selectivity. For instance, a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides showed poor inhibition of hCA I but were potent inhibitors of hCA II, hCA IX, and hCA XII nih.gov. This selectivity can be rationalized by the differences in the active site architecture of the CA isoforms. The active site of hCA I is more constricted compared to that of hCA II, which has a wider entrance. The bulky benzylsulfanyl group at the C5 position may be better accommodated in the more open active site of hCA II, IX, and XII, leading to higher affinity.

X-ray crystallography studies of inhibitor-enzyme complexes provide valuable insights into the molecular basis of affinity and selectivity. The crystal structure of an adduct of hCA II with a 5-substituted-benzylsulfanyl-thiophene-2-sulfonamide revealed the specific interactions that contribute to its high inhibitory activity nih.gov.

Molecular docking studies can also be used to predict the binding modes of inhibitors and rationalize their observed activities. For thienopyrimidine sulfonamide derivatives, docking studies showed that the most active compounds mimicked the binding of the known inhibitor acetazolamide by coordinating with the active site zinc ion and forming hydrogen bonds with key amino acid residues like Thr199, His94, and His96 nih.gov.

The table below shows a comparison of the inhibitory activity of a parent thiophene sulfonamide and a C5-substituted derivative against different CA isoforms, illustrating the impact of substitution on selectivity.

| Compound | C5-Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (I/II) |

| Thiophene-2-sulfonamide | H | 250 | 12 | 25 | 5.7 | 20.8 |

| Compound with 4-Bromobenzylsulfanyl | 4-Bromobenzylsulfanyl | 683 | 0.6 | 7.4 | 5.1 | 1138.3 |

Selectivity ratio is calculated as Kᵢ (hCA I) / Kᵢ (hCA II). A higher ratio indicates greater selectivity for hCA II over hCA I.

Advanced Research Perspectives and Future Directions for Thiophene Sulfonamides

Development of Novel and Efficient Synthetic Pathways

The synthesis of thiophene (B33073) derivatives has been a subject of extensive research, leading to a variety of methods for constructing this important heterocyclic ring. nih.gov Modern synthetic chemistry is focused on developing more efficient, atom-economical, and environmentally sustainable strategies to access structurally diverse thiophene sulfonamides.

Key advancements include:

Metal-Catalyzed Cross-Coupling Reactions : Techniques like the Suzuki-Miyaura cross-coupling are being employed to functionalize pre-existing thiophene sulfonamide cores. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides have been successfully coupled with various boronic acids to generate a library of derivatives with good yields. nih.gov Copper-catalyzed reactions are also widely used for amidation and coupling processes. nih.govespublisher.com

C-H Bond Activation/Functionalization : A significant leap forward involves the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. This approach offers a more direct and efficient route to novel analogs. For example, cuprous iodide has been used to catalyze the α-amidation of heterocycles, including thiophenes, with N-fluorobenzenesulfonimide (NFSI). espublisher.comorganic-chemistry.org

Multi-Component Reactions (MCRs) : MCRs, such as the Gewald reaction, allow for the one-pot synthesis of highly substituted 2-aminothiophenes from simple precursors. nih.gov These methods are highly valued for their efficiency and ability to rapidly generate chemical diversity for screening libraries.

Flow Chemistry and Automated Synthesis : The integration of flow chemistry and automated platforms is accelerating the synthesis of sulfonamide libraries. bioengineer.org These technologies enable high-throughput experimentation (HTE), allowing medicinal chemists to explore a vast chemical space much more rapidly than with traditional batch chemistry. bioengineer.org A recently developed method involving the direct insertion of sulfur dioxide (SO₂) into C-N bonds of anomeric amides represents a significant advance, facilitating rapid access to the crucial sulfonamide pharmacophore. bioengineer.org

| Synthetic Strategy | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Metal-Catalyzed Cross-Coupling | Utilizes catalysts (e.g., Palladium, Copper) to form C-C or C-N bonds on the thiophene ring. | High efficiency, broad substrate scope, functional group tolerance. | Suzuki-Miyaura coupling of 5-bromo-thiophene-2-sulfonamide derivatives. nih.gov |

| C-H Bond Activation | Directly converts C-H bonds into new functional groups, avoiding pre-functionalization steps. | Atom economy, reduced synthetic steps, access to novel substitution patterns. | Cuprous iodide-catalyzed α-amidation of thiophenes. espublisher.com |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | High efficiency, operational simplicity, rapid generation of diversity. | Gewald synthesis of 2-aminothiophenes. nih.gov |

| SO₂ Insertion Method | A novel approach for direct synthesis of primary sulfonamides from amines via SO₂ insertion. | Facilitates rapid access to sulfonamides, suitable for automation and late-stage functionalization. bioengineer.org | Formal SO₂ insertion into C–N bonds of an anomeric amide reagent. bioengineer.org |

Exploration of New Molecular Targets and Elucidation of Novel Mechanisms of Action

While sulfonamides are historically known as antimicrobial agents that target dihydropteroate synthase (DHPS) in the folic acid pathway, the thiophene sulfonamide scaffold has proven to be a potent inhibitor of a much wider range of biological targets. semanticscholar.orgstudy.comslideshare.net This versatility has opened up new therapeutic avenues beyond infectious diseases.

Established and Emerging Targets:

Carbonic Anhydrases (CAs) : Thiophene-based sulfonamides are potent inhibitors of various human carbonic anhydrase (hCA) isoenzymes. nih.gov For example, a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides were shown to effectively inhibit tumor-associated isoforms hCA IX and XII in the subnanomolar range, which is significant for anticancer applications. nih.gov Molecular docking studies have confirmed that the sulfonamide and thiophene moieties play a crucial role in the inhibition of these enzymes. nih.gov

Angiotensin II Type 2 Receptor (AT2R) : N-(heteroaryl)thiophene sulfonamides have been developed as selective ligands for the AT2 receptor, a target for neuropathic pain. researchgate.netdiva-portal.org By modifying the scaffold of known antagonists, researchers have identified new derivatives with significantly improved binding affinities, with some exhibiting Kᵢ values below 5 nM. diva-portal.org

Enzymes in Neurodegenerative Diseases : The thiophene scaffold is being explored for its potential to modulate targets in complex neurodegenerative disorders like Alzheimer's disease (AD). tandfonline.com Thiophene derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission. tandfonline.comeurekaselect.com Furthermore, fluorescent thiophene-based ligands are being used to selectively target and distinguish different aggregated species of amyloid-β (Aβ), a pathological hallmark of AD. nih.gov

Anticancer Targets : Beyond carbonic anhydrases, novel thiophene derivatives incorporating sulfonamide moieties have demonstrated cytotoxic activity against various cancer cell lines, including human breast cancer (MCF7). nih.govresearchgate.netsemanticscholar.org Their mechanisms of action are diverse, including the induction of apoptosis through caspase activation and mitochondrial depolarization. mdpi.com

| Molecular Target | Associated Disease/Condition | Mechanism of Action | Reference |

|---|---|---|---|

| Dihydropteroate Synthase (DHPS) | Bacterial Infections | Competitive inhibition of PABA, blocking folic acid synthesis. semanticscholar.orgslideshare.net | semanticscholar.orgslideshare.net |

| Carbonic Anhydrases (e.g., hCA II, IX, XII) | Glaucoma, Cancer | Inhibition of zinc-containing metalloenzymes involved in pH regulation and tumorigenesis. nih.gov | nih.govnih.gov |

| Angiotensin II Type 2 Receptor (AT2R) | Neuropathic Pain | Antagonism of the AT2 receptor. researchgate.net | researchgate.netdiva-portal.org |

| Cholinesterases (AChE, BChE) | Alzheimer's Disease | Inhibition of enzymes that break down acetylcholine, enhancing neurotransmission. tandfonline.comeurekaselect.com | tandfonline.comeurekaselect.com |

| Amyloid-β (Aβ) Aggregates | Alzheimer's Disease | Binding to and enabling the detection of pathological protein aggregates. nih.gov | nih.gov |

Design and Synthesis of Multi-Target Directed Ligands for Complex Diseases

The multifactorial nature of diseases like cancer and Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs). mdpi.com The thiophene sulfonamide scaffold is an ideal platform for designing MTDLs due to its ability to be extensively functionalized, allowing for the incorporation of different pharmacophores to engage multiple biological targets simultaneously.

In the context of Alzheimer's disease , MTDLs based on thiophene aim to address various pathological cascades. For example, a single molecule could be designed to inhibit both cholinesterases (for symptomatic relief) and β-secretase (BACE-1), an enzyme involved in the production of amyloid-β peptides (a disease-modifying approach). nih.gov Sulfonamide derivatives have shown potential as multi-target agents for such complex diseases. eurekaselect.comnih.gov The structural versatility of thiophene allows it to serve as a central scaffold connecting different functional groups that can interact with distinct targets involved in neurodegeneration, oxidative stress, and neuroinflammation. tandfonline.com

In oncology , thiophene sulfonamides are being developed to target multiple pathways that drive cancer progression. A single compound might inhibit a tumor-associated carbonic anhydrase (like CA IX) to modulate the tumor microenvironment, while another part of the molecule could inhibit a specific protein kinase involved in cell signaling and proliferation. mdpi.com This dual-action approach can lead to synergistic effects and potentially overcome resistance mechanisms that arise from single-target therapies.

Application of Advanced Computational and Chemoinformatic Techniques

Computational methods are now indispensable in modern drug discovery, and their application to thiophene sulfonamides is accelerating the design of new therapeutic agents. niscpr.res.in These techniques provide deep insights into molecular interactions and guide synthetic efforts, saving time and resources.

Molecular Docking : This technique is used to predict the binding mode and affinity of thiophene sulfonamide derivatives to their target proteins. niscpr.res.in For instance, docking studies have been crucial in understanding how these compounds interact with the active sites of carbonic anhydrases, cholinesterases, and bacterial enzymes. nih.govtandfonline.com These studies help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. eurekaselect.com

Density Functional Theory (DFT) : DFT calculations are employed to investigate the electronic properties of sulfonamide drug molecules, such as their frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). researchgate.net This information helps in understanding the molecule's reactivity, stability, and potential sites for interaction with biological targets. researchgate.net

ADME Prediction : Chemoinformatic tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. niscpr.res.in This in-silico screening helps to identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. mdpi.com

Investigation into Resistance Mechanisms and Strategies for Overcoming Drug Resistance

The widespread use of sulfonamides as antibiotics has led to the emergence of significant bacterial resistance, limiting their clinical utility. semanticscholar.org Understanding the molecular basis of this resistance is critical for developing next-generation inhibitors that can evade these mechanisms.

Primary Mechanisms of Sulfonamide Resistance:

Target Modification : The most common mechanism involves mutations in the folP gene, which encodes the target enzyme, dihydropteroate synthase (DHPS). biorxiv.orgresearchgate.net These mutations alter the drug-binding site, reducing the affinity for sulfonamides while maintaining the enzyme's ability to bind its natural substrate, para-aminobenzoic acid (pABA). semanticscholar.orgnih.gov

Horizontal Gene Transfer : Bacteria can acquire resistance genes, such as sul1 and sul2, via plasmids. nih.gov These genes encode for highly resistant alternative DHPS enzymes (Sul enzymes) that are intrinsically insensitive to sulfonamides. biorxiv.org Recent structural studies have shown that these Sul enzymes possess a remodeled active site, featuring a key phenylalanine residue that blocks sulfonamide binding without compromising catalytic activity. biorxiv.org

Metabolic Bypassing and Efflux : Other mechanisms include the overproduction of PABA, which outcompetes the sulfonamide inhibitor, or the use of efflux pumps that actively remove the drug from the bacterial cell. youtube.com

Strategies to Overcome Resistance:

Design of Novel Inhibitors : Researchers are using structural insights into resistant DHPS enzymes to design new thiophene sulfonamides that can overcome these mutations. biorxiv.org The goal is to create inhibitors that bind differently or are less affected by the resistance-conferring amino acid substitutions.

Sequential Inhibition : Combining sulfonamides with other drugs that target a different step in the same metabolic pathway is a proven strategy. ftloscience.com The classic example is the combination with trimethoprim, which inhibits dihydrofolate reductase, the next enzyme in the folic acid synthesis pathway. slideshare.net This sequential blockade is often bactericidal and more effective than either drug alone. ftloscience.com

Enzyme Inhibitors : For resistance mediated by drug-destroying enzymes (like β-lactamases for penicillins), a strategy is to co-administer an inhibitor of that resistance enzyme. nih.gov While less common for sulfonamides, the principle of targeting the resistance mechanism itself is a key area of research.

| Resistance Mechanism | Molecular Basis | Strategy to Overcome | Reference |

|---|---|---|---|

| Target Site Mutation | Mutations in the chromosomal folP gene alter the DHPS enzyme, reducing drug affinity. | Design of novel inhibitors that can bind to the mutated enzyme. | biorxiv.orgresearchgate.net |

| Acquisition of Resistance Genes | Horizontal transfer of plasmids carrying sul1, sul2, or sul3 genes, which encode drug-insensitive DHPS variants. | Development of inhibitors that also target the plasmid-encoded Sul enzymes. | biorxiv.orgnih.gov |

| Metabolic Bypass | Overproduction of the natural substrate PABA to outcompete the sulfonamide inhibitor. | Use of combination therapies that block multiple points in the pathway. | youtube.com |

| Drug Efflux | Active transport of the sulfonamide drug out of the bacterial cell by efflux pumps. | Development of efflux pump inhibitors (EPIs) to be used in combination therapy. | youtube.com |

Integration with Modern Drug Discovery and Development Paradigms

The journey of thiophene sulfonamides from discovery to clinical application is being reshaped by modern drug discovery paradigms. These approaches aim to enhance efficiency, improve success rates, and tailor therapies to specific patient populations.

Late-Stage Functionalization (LSF) : LSF is a powerful strategy where complex molecules are modified in the final steps of a synthesis. This allows for the rapid creation of a diverse set of analogs from a common advanced intermediate, which is invaluable for optimizing the properties of a lead compound. bioengineer.org The chemical robustness of the thiophene sulfonamide core makes it an excellent candidate for LSF techniques.

Fragment-Based Drug Discovery (FBDD) : In FBDD, small molecular fragments are screened for weak binding to a biological target. Hits are then grown or linked to create more potent leads. The thiophene sulfonamide moiety itself can be considered a valuable fragment that can be elaborated upon to achieve high-affinity binding.

Chemical Biology and Probe Development : Potent and selective thiophene sulfonamide inhibitors can be developed into chemical probes. These tools are used to study the function of specific proteins within cells and living organisms, helping to validate new drug targets and elucidate complex biological pathways.

Rational Molecular Editing : This new paradigm involves making precise, strategic changes to a molecule's core structure to improve its properties. acs.org For example, recent research has shown the ability to insert a bicyclo[1.1.0]butane into a thiophene ring, transforming a flat aromatic structure into a three-dimensional one, which can enhance binding affinity and improve physicochemical properties. acs.org This type of advanced molecular editing opens up new possibilities for optimizing thiophene sulfonamide scaffolds.

By leveraging these advanced strategies, the scientific community continues to unlock the vast potential of 5-Cyanothiophene-2-sulfonamide and the broader class of thiophene sulfonamides, paving the way for the development of next-generation therapeutics for a wide range of human diseases.

Q & A

Q. How can researchers optimize the synthesis of 5-Cyanothiophene-2-sulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:

- Solvent selection : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

- Temperature control : Use reflux conditions (80–120°C) to accelerate reaction kinetics while avoiding decomposition.

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to improve cyclization efficiency.

- Purification : Employ gradient elution in preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate high-purity product .

Q. Example Optimization Table :

| Parameter | Tested Range | Optimal Condition | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Solvent | DMF, THF, DCM | DMF | 98.5 | 72 |

| Temp. (°C) | 60–140 | 100 | 97.8 | 68 |

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Combine orthogonal techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyano vs. sulfonamide groups). Chemical shifts for thiophene protons typically appear at δ 7.2–7.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC-UV : Monitor purity using a C18 column (λ = 254 nm) with retention time consistency across batches .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) during structural elucidation?

- Methodological Answer :

- Cross-validation : Re-run experiments under standardized conditions (e.g., deuterated solvents for NMR, ionization source stability for MS).

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to confirm ambiguous peaks.

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) .

Q. What experimental designs are suitable for studying this compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to pH gradients (1.2–7.4) at 37°C and analyze degradation products via LC-MS.

- Oxidative stress testing : Use hydrogen peroxide (0.3% v/v) to simulate metabolic oxidation pathways.

- Light sensitivity : Conduct photostability assays under ICH Q1B guidelines (UV-vis exposure) .

Q. How can researchers investigate structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at the 4-position, sulfonamide group replacement).

- In vitro assays : Test inhibition potency against target enzymes (e.g., carbonic anhydrase) using fluorometric assays.

- Computational docking : Map binding interactions with AutoDock Vina to rationalize SAR trends .

Q. What statistical approaches mitigate variability in bioassay data for this compound?

- Methodological Answer :

- Replication : Use triplicate measurements with independent batches to assess inter-experimental variability.

- ANOVA : Apply mixed-effects models to separate technical vs. biological variance.

- Dose-response modeling : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .

Key Considerations for Researchers

- Data Validation : Cross-reference findings with published sulfonamide analogs (e.g., 3-Amino-5-chloro-4-methylbenzenesulfonic acid) to identify common spectral artifacts or reactivity patterns .

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limitations to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.